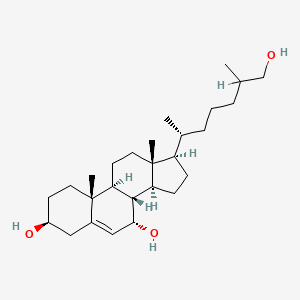

7alpha,27-Dihydroxycholesterol

准备方法

合成路线和反应条件: 7α,27-二羟基胆固醇通过27-羟基胆固醇的羟基化合成。 该反应涉及酶27-羟基胆固醇7α-单加氧酶,该酶催化使用NADPH和氧气将27-羟基胆固醇转化为7α,27-二羟基胆固醇 .

工业生产方法: 虽然7α,27-二羟基胆固醇的具体工业生产方法没有得到广泛的记录,但合成通常涉及与实验室环境中使用的类似的酶促羟基化过程 .

化学反应分析

反应类型: 7α,27-二羟基胆固醇会发生各种化学反应,包括氧化、还原和取代。

常用试剂和条件:

氧化: 该化合物可以使用强氧化剂(如高锰酸钾或三氧化铬)氧化。

还原: 还原反应可以使用还原剂(如氢化铝锂)进行。

取代: 取代反应可能涉及卤素或亲核试剂等试剂,在适当的条件下。

形成的主要产物: 从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能产生酮或羧酸,而还原可能产生醇或烷烃 .

科学研究应用

Cancer Research

Role in Breast Cancer Metastasis

Recent studies have highlighted the role of 27-hydroxycholesterol in promoting breast cancer metastasis. Elevated levels of this compound have been associated with increased metastatic burden in various cancer models. For instance, a study demonstrated that the inhibition of CYP27A1, the enzyme responsible for synthesizing 27-hydroxycholesterol, significantly reduced metastasis in animal models of breast cancer. This suggests that 27-hydroxycholesterol acts as a biochemical mediator in the metastasis associated with hypercholesterolemia .

Thyroid Carcinoma

In thyroid cancer research, elevated levels of 27-hydroxycholesterol were found in malignant tumors compared to benign samples. The concentration of this oxysterol was notably higher in poorly differentiated thyroid carcinoma (PDTC) and anaplastic thyroid carcinoma (ATC), indicating its potential as a biomarker for aggressive forms of thyroid cancer . The negative correlation between CYP7B1 gene expression and 27-hydroxycholesterol concentration further supports its role in tumor progression.

Cardiovascular Health

Impact on Cholesterol Metabolism

Research indicates that 27-hydroxycholesterol may serve as a feedback regulator of cholesterol biosynthesis. In normal immortalized follicular cells, it has been shown to promote negative feedback control over cholesterol synthesis pathways. This regulatory effect could have implications for understanding cholesterol-related diseases and developing therapeutic strategies .

Neurobiology

Cytoprotective Effects

In neurobiology, 27-hydroxycholesterol has been implicated in neurodegenerative processes. A study found that low doses of this compound can activate protective signaling pathways through the amyloid precursor protein (APP), which may help optimize cell survival under stress conditions. This hormetic response highlights the dual nature of 27-hydroxycholesterol, where it can exert both beneficial and detrimental effects depending on its concentration .

Summary Table of Applications

Case Studies

- Breast Cancer Metastasis : In a mouse model study, treatment with 27-hydroxycholesterol increased the number of metastatic nodules in the lungs after intravenous injection of breast cancer cells. This effect was attributed to the compound's action on immune cells rather than direct effects on tumor cells .

- Thyroid Carcinoma Analysis : A cohort study analyzing thyroid carcinoma samples found that 89% of PDTC/ATC samples had detectable levels of 27-hydroxycholesterol, suggesting its utility as a prognostic marker for aggressive disease .

- Neuroprotective Mechanisms : Research on APP signaling revealed that low doses of 27-hydroxycholesterol could enhance cell survival through specific intracellular pathways, indicating potential therapeutic avenues for neurodegenerative diseases .

作用机制

7α,27-二羟基胆固醇通过充当EB病毒诱导基因2(EBI2)的配体来发挥作用。这种相互作用影响各种细胞途径,包括参与免疫反应和炎症的途径。 该化合物的作用机制涉及与特定受体的结合和基因表达的调节 .

类似化合物:

- 7α,25-二羟基胆固醇

- 27-羟基胆固醇

- 24S,27-二羟基胆固醇

比较: 7α,27-二羟基胆固醇因其在7α和27位上的特定羟基化模式而独一无二。 这种结构特征将其与其他氧固醇区分开来,例如7α,25-二羟基胆固醇,后者在25位而不是27位具有羟基 .

相似化合物的比较

- 7alpha,25-dihydroxycholesterol

- 27-hydroxycholesterol

- 24S,27-dihydroxycholesterol

Comparison: 7alpha,27-dihydroxycholesterol is unique due to its specific hydroxylation pattern at the 7alpha and 27 positions. This structural feature distinguishes it from other oxysterols, such as 7alpha,25-dihydroxycholesterol, which has a hydroxyl group at the 25 position instead of the 27 position .

生物活性

7alpha,27-Dihydroxycholesterol (7α,27-di-OHC) is a significant oxysterol that plays a crucial role in various biological processes, including cholesterol metabolism, immune response modulation, and potential implications in disease states such as cancer. This article delves into the biochemical properties, mechanisms of action, and clinical relevance of 7α,27-di-OHC, supported by data tables and case studies.

7α,27-Dihydroxycholesterol is synthesized from 27-hydroxycholesterol through the action of the enzyme 27-hydroxycholesterol 7alpha-monooxygenase. This compound is characterized as a triol and an oxysterol, with a molecular formula of C27H46O3. Its lipophilic nature suggests good bioavailability and potential for cellular interaction.

| Property | Value |

|---|---|

| Molecular Formula | C27H46O3 |

| Molecular Weight | 414.67 g/mol |

| LogP | 6.19 |

| Role in Metabolism | Cholesterol metabolite |

Target Interaction

The primary target for 7α,27-di-OHC is the Epstein-Barr virus-induced gene 2 (EBI2), where it acts as a ligand. This interaction is crucial for regulating immune cell migration and positioning within tissues.

Cellular Effects

7α,27-di-OHC influences various cellular signaling pathways and gene expression profiles. It has been observed to modulate immune responses, particularly in inflammatory conditions and autoimmune diseases. The compound's levels can fluctuate in response to stimuli such as lipopolysaccharides (LPS), indicating its role in dynamic biological processes.

Case Study: Cholesterol Regulation

In normal fibroblasts, exposure to low-density lipoproteins (LDL) leads to the conversion of LDL cholesterol into 27-hydroxycholesterol, which is further metabolized to 7α,27-di-OHC. This metabolite suppresses the activity of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. In contrast, cancerous fibroblasts exhibit impaired metabolism of this compound due to decreased enzymatic activity, leading to dysregulated cholesterol production and potential tumorigenesis .

Study on Cancer Metabolism

A study demonstrated that elevated levels of 27-hydroxycholesterol are associated with aggressive thyroid carcinoma. Among analyzed tumors, those classified as poorly differentiated thyroid carcinoma (PDTC) showed significantly higher concentrations of this oxysterol compared to benign samples . This suggests a correlation between oxysterol levels and tumor aggressiveness.

Role in Disease

7α,27-di-OHC has been implicated in several pathological conditions:

- Neurological Diseases : Altered levels may contribute to neurodegenerative disorders.

- Cancer : The compound acts as a selective estrogen receptor modulator (SERM) in breast cancer cells, promoting tumor growth and metastasis .

- Metabolic Disorders : It plays a role in obesity and metabolic syndrome by influencing lipid metabolism pathways.

Dosage Effects in Animal Models

Research has shown that dosage variations impact the biological effects of 7α,27-di-OHC:

- Lower doses can enhance beneficial effects on cholesterol metabolism.

- Higher doses may lead to adverse effects or toxicity .

属性

IUPAC Name |

(3S,7S,8S,9S,10R,13R,14S,17R)-17-[(2R)-7-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O3/c1-17(16-28)6-5-7-18(2)21-8-9-22-25-23(11-13-27(21,22)4)26(3)12-10-20(29)14-19(26)15-24(25)30/h15,17-18,20-25,28-30H,5-14,16H2,1-4H3/t17?,18-,20+,21-,22+,23+,24-,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXMHNAKZMGJANZ-DTTSCKGMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)CO)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701311542 | |

| Record name | 7α,27-Dihydroxycholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701311542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 7-a,27-Dihydroxycholesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006281 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4725-24-0 | |

| Record name | 7α,27-Dihydroxycholesterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4725-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholest-5-ene-3,7,27-triol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004725240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7α,27-Dihydroxycholesterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701311542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-a,27-Dihydroxycholesterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006281 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 7alpha,27-Dihydroxycholesterol regulate cholesterol production within cells?

A: this compound plays a crucial role in the negative feedback regulation of cholesterol production within human fibroblasts. Research indicates that normal fibroblasts, when exposed to low-density lipoproteins (LDL), convert LDL cholesterol into 27-hydroxycholesterol. [] This molecule is further metabolized into this compound, 7alpha,27-dihydroxy-4-cholesten-3-one, and 7alpha-hydroxy-3-oxo-4-cholestenoic acid. [] These metabolites, particularly 7alpha,27-dihydroxy-4-cholesten-3-one, act as signaling molecules that suppress the activity of 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMG-CoA reductase), a key enzyme in the cholesterol biosynthesis pathway. []

Q2: How does the metabolism of this compound differ between normal and cancerous human fibroblasts?

A: Research has observed a stark contrast in the metabolism of this compound between normal and virus-transformed human fibroblasts. [] While normal fibroblasts efficiently convert LDL cholesterol to this compound and its subsequent metabolites, the transformed fibroblasts show a significantly reduced capacity for this conversion. [] This difference stems from decreased activity of the 27- and 7alpha-hydroxylating enzymes responsible for the initial steps in this metabolic pathway. [] Consequently, the transformed fibroblasts experience a deficiency in this compound and its downstream metabolites, leading to impaired suppression of HMG-CoA reductase and ultimately, an inability to properly regulate cholesterol production in response to LDL. [] This metabolic defect has also been observed in other cancerous human cells, suggesting a potential link between disrupted this compound metabolism and uncontrolled cell growth. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。